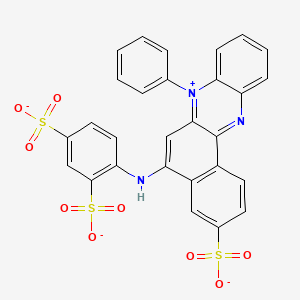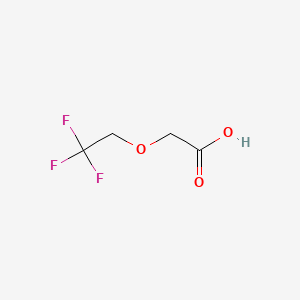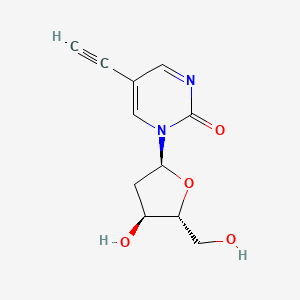
5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the ethynyl group at the 5-position of the pyrimidine ring and the tetrahydrofuran ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodo-2’-deoxyuridine.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction where 5-iodo-2’-deoxyuridine is reacted with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the ethynyl group, converting it to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the ethynyl group can yield the corresponding ethyl derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study nucleic acid interactions. Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, where it can be used to investigate the mechanisms of replication and transcription.
Medicine
In medicine, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of nucleoside analogs for various applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This makes it particularly useful in the treatment of viral infections and cancer, where rapid cell division is a hallmark.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with anticancer properties.
2’-Deoxy-5-ethynyluridine: A structurally similar compound with potential antiviral applications.
Uniqueness
The uniqueness of 5-Ethynyl-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one lies in its ethynyl group, which provides additional sites for chemical modification and enhances its biological activity. This makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
5-ethynyl-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-7-4-12-11(16)13(5-7)10-3-8(15)9(6-14)17-10/h1,4-5,8-10,14-15H,3,6H2/t8-,9+,10-/m0/s1 |
Clave InChI |
VXALRNVDFHPLAC-AEJSXWLSSA-N |
SMILES isomérico |
C#CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C#CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
Sinónimos |
5'-Et-dThd 5'-ethynylthymidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B1225740.png)
![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
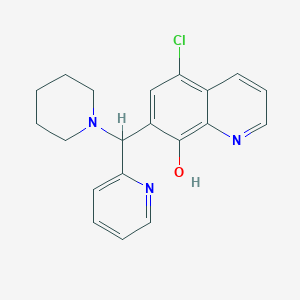
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)
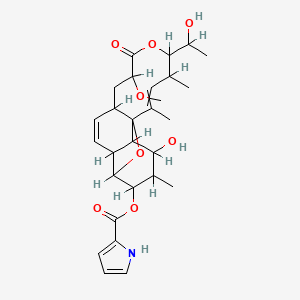
![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)
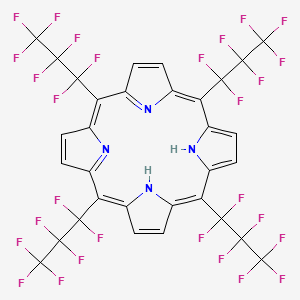

![2-[(2,2-dichloro-3,3-dimethylcyclopropyl)methylthio]-1H-benzimidazole](/img/structure/B1225760.png)

